molecular formula C24H25N5O5S2 B2612044 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1006265-69-5

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Katalognummer: B2612044
CAS-Nummer: 1006265-69-5
Molekulargewicht: 527.61
InChI-Schlüssel: UQDJCQROHHKQOV-PNHLSOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core linked to a 1,3-benzothiazol-2-ylidene moiety via a sulfamoyl bridge. Key structural attributes include:

  • Benzothiazole substituents: A 6-methoxy group and a 3-(2-methoxyethyl) group.
  • Sulfamoyl group: Substituted with two 2-cyanoethyl groups.
  • Molecular formula: C25H25N5O5S2 (estimated molecular weight: ~515–525 g/mol).

Eigenschaften

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S2/c1-33-16-15-29-21-10-7-19(34-2)17-22(21)35-24(29)27-23(30)18-5-8-20(9-6-18)36(31,32)28(13-3-11-25)14-4-12-26/h5-10,17H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDJCQROHHKQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_4O_3S with a molecular weight of approximately 366.42 g/mol. The structure features a benzamide core with sulfamoyl and benzothiazole functionalities, which are known to contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group is known for its ability to inhibit various enzymes, including carbonic anhydrase and urease, which play crucial roles in metabolic processes.
  • Antibacterial Activity : The presence of the benzothiazole moiety has been associated with antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

A summary of the biological activities reported for similar compounds is presented in the following table:

Activity TypeDescriptionReference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibition of urease with IC50 values ranging from 1.13 to 6.28 µM
AnticancerInduces apoptosis in various cancer cell lines

Case Studies

  • Antibacterial Screening : In a study evaluating the antibacterial efficacy of various sulfamoyl compounds, the compound demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting its potential use as an antibacterial agent in clinical settings.
  • Enzyme Inhibition Studies : Research conducted on related compounds indicated that those containing the sulfamoyl group exhibited strong urease inhibition, with one compound showing an IC50 value of 1.13 µM compared to thiourea (IC50 = 21.25 µM) as a reference standard. This highlights the potential for developing new urease inhibitors based on this scaffold.
  • Cytotoxicity Assays : In vitro assays have shown that compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide can significantly reduce cell viability in various cancer cell lines, indicating a promising anticancer profile.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring’s substitution pattern critically influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Benzothiazole Substituents Sulfamoyl Substituents Molecular Weight (g/mol) XLogP3<sup>†</sup> TPSA<sup>‡</sup>
Target compound 6-methoxy, 3-(2-methoxyethyl) bis(2-cyanoethyl) ~515–525* ~2.5–3.0* ~160–170*
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide 3-ethyl, 6-methyl bis(2-cyanoethyl) 481.6 2.8 151
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-benzothiazol-2-ylidene)benzamide 6-ethoxy, 3-methyl bis(2-methoxyethyl) ~520–530* ~2.0–2.5* ~140–150*
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide 4-methoxy, 3-prop-2-ynyl bis(2-cyanoethyl) ~495–505* ~3.0–3.5* ~150–160*
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3,5-dinitro-benzamide 3-(2-methoxyethyl), 6-methyl None (3,5-dinitrobenzamide) ~440–450* ~1.5–2.0* ~130–140*

<sup>†</sup>XLogP3: Estimated partition coefficient (lipophilicity).
<sup>‡</sup>TPSA: Topological polar surface area (Ų).
*Estimates based on structural analogs.

Key Observations:

Lipophilicity (LogP) :

  • The target compound’s methoxy groups reduce LogP compared to ethyl/methyl analogs (e.g., : LogP 2.8) but increase it relative to methoxyethyl-sulfamoyl analogs (: LogP ~2.0–2.5).
  • Prop-2-ynyl substituents () increase rigidity and lipophilicity (LogP ~3.0–3.5).

Polarity (TPSA): The target compound’s dual methoxy groups and cyanoethyl sulfamoyl yield higher TPSA (~160–170) than analogs with non-polar substituents (e.g., : TPSA 151).

Cyanoethyl groups (strong electron-withdrawing) may stabilize the sulfamoyl group’s resonance, influencing enzyme inhibition (e.g., carbonic anhydrase, kinases).

Sulfamoyl Group Modifications

The sulfamoyl bridge’s substituents dictate electronic and steric properties:

  • Bis(2-cyanoethyl) (target, ): High polarity (TPSA ~150–170) and metabolic lability due to hydrolytic susceptibility.
  • Bis(2-methoxyethyl) () : Reduced polarity (TPSA ~140–150) and improved stability.
  • 3,5-Dinitrobenzamide () : Lacks sulfamoyl but introduces nitro groups, increasing electrophilicity and redox sensitivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.